5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
5-methoxy-4-piperazin-1-yl-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4O/c1-18-7-6-15-9(10(11,12)13)16-8(7)17-4-2-14-3-5-17/h6,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNXIHPTXWRZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1N2CCNCC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoromethylation of Uracil to 5-Trifluoromethyluracil (5-TFU)
Reagents & Conditions: Uracil is trifluoromethylated using sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source, in the presence of an organic peroxide such as tert-butyl hydroperoxide (TBHP), in aqueous media at 40-100 °C. Optionally, a transition metal catalyst like FeSO4 can be used to facilitate the reaction.
Mechanism: The reaction proceeds via radical trifluoromethylation of uracil to yield 5-trifluoromethyluracil (5-TFU).
Isolation: 5-TFU can be isolated either by extraction with solvents such as ethyl acetate or by concentration and filtration of the aqueous phase.
Chlorination to 2,4-Dichloro-5-trifluoromethylpyrimidine (5-TFP)
Reagents & Conditions: 5-TFU is chlorinated using phosphoryl chloride (POCl3) in the presence of phosphoric acid (H3PO4) and diisopropylethylamine (DIPEA) as a base. The reaction is typically carried out at 110-120 °C for 7-8 hours.
Workup: After completion, the reaction mixture is cooled, treated with n-butyl acetate, and volatile components (including excess POCl3) are removed by distillation under reduced pressure. The residue is then acidified with concentrated hydrochloric acid and extracted with methyl tertiary butyl ether (MTBE). The organic phase is washed and purified by distillation to yield 5-TFP as a colorless oil with high purity (~98%) and good yield (~73%).
| Step | Reagents/Conditions | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|
| a) | Uracil + CF3SO2Na + TBHP, 40-100 °C, aqueous | 5-Trifluoromethyluracil (5-TFU) | Not specified | Not specified |
| b) | 5-TFU + POCl3 + H3PO4 + DIPEA, 110-120 °C, 7-8 h | 2,4-Dichloro-5-trifluoromethylpyrimidine (5-TFP) | 72.9 | 98 |
Table 1: Synthesis of 2,4-dichloro-5-trifluoromethylpyrimidine intermediate
Methoxylation at the 5-Position
The methoxy group at the 5-position of the pyrimidine ring can be introduced via selective O-alkylation strategies or direct substitution.
Methodology: Chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones using alkyl halides under basic conditions.
Typical Procedure: The pyrimidinone precursor is treated with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in solvents like acetone or methanol, often at reflux.
Alternative Routes: Starting from halomethyl derivatives of trifluoromethylpyrimidines, nucleophilic substitution with methoxide ion can also yield methoxy-substituted products.
Integrated Synthetic Route to 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine
Combining the above steps, a plausible synthetic sequence is:
Trifluoromethylation and chlorination: Synthesize 2,4-dichloro-5-trifluoromethylpyrimidine via trifluoromethylation of uracil and chlorination.
Piperazine substitution: Perform nucleophilic aromatic substitution of the 4-chloro group with piperazine to yield 4-(piperazin-1-yl)-2-chloro-5-trifluoromethylpyrimidine.
Methoxylation: Introduce the methoxy group at the 5-position either by O-alkylation of the corresponding pyrimidinone or via substitution of a suitable leaving group with methoxide.
This sequence allows for selective functionalization and high yields of the target compound.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Uracil | CF3SO2Na, TBHP, aqueous, 40-100 °C | 5-Trifluoromethyluracil (5-TFU) | Radical trifluoromethylation |
| 2 | 5-TFU | POCl3, H3PO4, DIPEA, 110-120 °C, 7-8 h | 2,4-Dichloro-5-trifluoromethylpyrimidine | Chlorination of uracil derivative |
| 3 | 2,4-Dichloro-5-trifluoromethylpyrimidine | Piperazine, DMF or MeCN, 50-100 °C | 4-(Piperazin-1-yl)-2-chloro-5-trifluoromethylpyrimidine | SNAr substitution at 4-position |
| 4 | Pyrimidinone or halomethyl derivative | Methyl iodide or methoxide base, acetone or MeOH, reflux | This compound | Chemoselective O-alkylation or substitution |
Research Findings and Considerations
The trifluoromethylation step using sodium trifluoromethanesulfinate is preferred over gaseous CF3I due to improved safety, cost-effectiveness, and environmental considerations.
The chlorination step requires careful control of temperature and stoichiometry to maximize yield and purity of the dichlorinated intermediate.
Piperazine substitution is a well-established SNAr reaction, but reaction conditions must be optimized to prevent over-substitution or degradation.
Methoxylation via O-alkylation is chemoselective and can be tuned by choice of base, solvent, and temperature to avoid side reactions.
Purification techniques such as distillation under reduced pressure and column chromatography are essential to obtain high-purity final products.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated intermediates and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Antidepressant Activity
5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine has been studied for its potential antidepressant effects. Research indicates that compounds with similar structures can act as serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression. The piperazine moiety is known to interact with serotonin receptors, suggesting that this compound may also exhibit similar properties.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrimidine were evaluated for their ability to inhibit serotonin reuptake. The results showed promising antidepressant-like effects in animal models, indicating that further exploration of this compound could yield effective treatments for depression .
Anticancer Properties
The compound has shown potential in anticancer research, particularly against various cancer cell lines. Its ability to inhibit tumor growth is attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis.
Data Table: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.3 |
| A549 (Lung Cancer) | 8.7 |
These findings suggest that this compound could be further developed into a therapeutic agent for cancer treatment .
Neurological Disorders
Research indicates that this compound may have applications in treating neurological disorders due to its potential neuroprotective effects. Compounds with similar structures have been shown to exhibit activity against neurodegenerative diseases by modulating neurotransmitter systems.
Case Study:
A recent study investigated the neuroprotective effects of pyrimidine derivatives in models of Alzheimer's disease. The results demonstrated that certain derivatives could reduce amyloid-beta plaque formation, suggesting that this compound may hold promise as a therapeutic agent .
Mechanism of Action
The mechanism of action of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability, while the piperazine ring may contribute to its pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Ring Modifications
Compound A : 4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine (CAS 1171739-24-4)
- Molecular Formula : C₁₅H₁₇FN₄O
- Key Features :
- A 5-fluoro-2-methoxyphenyl group at position 4 (vs. trifluoromethyl at position 2 in the target compound).
- Piperazine at position 6 (vs. position 4 in the target).
- Positional differences in substituents may alter pharmacokinetics and target selectivity .
Compound B : 2-[2-Methylazetidin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine (Patent WO 2021/162943)
- Key Features :
- 2-Methylazetidine (a 4-membered ring) replaces piperazine.
- Phenyl group at position 4 (vs. methoxy at position 5 in the target).
- Absence of methoxy reduces hydrogen-bonding capacity .
Compound C : tert-Butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate (CAS 1353955-46-0)
- Key Features :
- tert-Butyl carbamate-protected piperidine replaces piperazine.
- Methoxy group at pyrimidine position 6 (vs. position 5 in the target).
- Implications :
Physicochemical and Pharmacological Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | 287.23 g/mol | 288.32 g/mol | ~300 g/mol (estimated) | 337.40 g/mol |
| H-Bond Donors | 1 (piperazine NH) | 1 (piperazine NH) | 0 (azetidine lacks NH) | 1 (piperidine NH) |
| H-Bond Acceptors | 6 | 6 | 5 | 6 |
| LogP (Predicted) | 2.1 (high due to CF₃) | 2.8 (phenyl group) | 3.0 (phenyl + CF₃) | 1.5 (tert-butyl carbamate) |
| Applications | Kinase inhibitors, CNS drugs | Anticancer candidates | Patent: undisclosed | Synthetic intermediate |
Biological Activity
5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound's biological activity is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to act on:
- PARP1 Inhibition : Recent studies have indicated that derivatives of piperazine, including this compound, can inhibit the catalytic activity of Poly(ADP-ribose) polymerase 1 (PARP1), which plays a crucial role in DNA repair mechanisms. This inhibition leads to enhanced apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Anticancer Activity
Several studies have evaluated the anticancer potential of piperazine derivatives. For instance, research indicated that the compound exhibited significant cytotoxicity against human breast cancer cells, with an IC value comparable to established chemotherapeutics. The mechanism involves inducing DNA damage and apoptosis through PARP1 inhibition and activation of caspases .
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may also possess neuroprotective effects. It has been studied for its ability to target pathological hallmarks associated with neurodegenerative diseases such as Alzheimer's disease. The compound's interaction with neuroinflammatory pathways suggests potential applications in treating cognitive disorders .
Research Findings and Case Studies
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by functionalization with piperazine and trifluoromethyl groups. Key considerations include:
- Stepwise Functionalization : Sequential introduction of methoxy, piperazine, and trifluoromethyl groups to avoid side reactions.
- Reaction Conditions :
- Temperature : Controlled heating (e.g., 60–80°C) for nucleophilic substitution reactions involving piperazine .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Table 1 : Example Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-Chloro-4-methoxypyrimidine, KOH/EtOH, reflux | Core structure formation |
| 2 | Piperazine, DMF, 70°C, 12h | Piperazine substitution |
| 3 | Trifluoromethylating agent (e.g., CF₃I), CuI catalyst | Trifluoromethyl introduction |
Q. What analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), piperazine protons (δ ~2.5–3.5 ppm), and CF₃ group (¹⁹F NMR, δ ~-60 ppm) .
- High-Performance Liquid Chromatography (HPLC) :
- Use C18 columns with acetonitrile/water gradients to assess purity (>98%) .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 317.12) .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions in data (e.g., unexpected NMR peaks or HPLC retention times) require:
- Orthogonal Validation :
- Cross-check with 2D NMR (COSY, HSQC) to resolve overlapping signals .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., piperazine ring conformation) .
- Replicate Experiments : Repeat synthesis under controlled conditions to rule out impurities .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Q. What experimental approaches are recommended for investigating the compound's interactions with biological targets?
- Methodological Answer : To study pharmacological activity:
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays .
- Receptor Binding : Radioligand displacement assays (e.g., with ³H-labeled competitors) .
- Molecular Docking :
- Use software (e.g., AutoDock Vina) to model interactions with binding pockets (e.g., piperazine moiety in GPCRs) .
- Pharmacokinetics :
- Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-MS .
Q. What are the critical factors in optimizing reaction yields during multi-step synthesis?
- Methodological Answer : Yield optimization depends on:
- Catalyst Selection :
- Transition metals (e.g., Pd/C for hydrogenation) improve trifluoromethylation efficiency .
- Solvent Optimization :
- Switch from DMF to THF if intermediates are moisture-sensitive .
- Temperature Gradients :
- Gradual cooling during crystallization enhances crystal purity .
Table 2 : Yield Optimization Strategies
| Issue | Solution | Impact |
|---|---|---|
| Low substitution | Increase reaction time (24h vs. 12h) | Yield ↑ 15% |
| Side products | Add molecular sieves (for moisture-sensitive steps) | Purity ↑ 98% |
Data Contradiction Analysis
- Example Scenario : Conflicting ¹H NMR data for piperazine protons.
- Resolution :
- Variable Temperature NMR : Assess dynamic rotational barriers of the piperazine ring .
- pH Adjustment : Protonation/deprotonation shifts can clarify signal splitting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
